molecular formula C13H9KO2 B1630235 [1,1'-Biphenyl]-4-carboxylic acid, potassium salt CAS No. 62698-50-4

[1,1'-Biphenyl]-4-carboxylic acid, potassium salt

Cat. No. B1630235
CAS RN: 62698-50-4
M. Wt: 236.31 g/mol
InChI Key: ACFHESBUIHLMNZ-UHFFFAOYSA-M
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Description

“[1,1’-Biphenyl]-4-carboxylic acid, potassium salt” is a compound that belongs to the family of biphenyl compounds . Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .


Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . An improved process for the preparation of key intermediates for the synthesis of Eltrombopag, passing through/using intermediate 5’-Chloro-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid alkaline metal salt of formula has been reported .


Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .


Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The palladium-catalysed Suzuki–Miyaura cross-coupling reaction of organohalides and organoborons is a reliable method for carbon–carbon bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of active pharmaceutical ingredients (APIs) are greatly affected by their salt forms . The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .

Scientific Research Applications

Potassium in Agriculture Needs and Prospects


Research emphasizes the crucial role of potassium (K) in agriculture, highlighting its importance in soil health, plant physiology, and nutrition. The study points out the necessity for future research to address the basic and applied aspects of potassium in soils and plants, including its availability, role in plant stress situations, and its significant impact on crop quality. This research underscores potassium's vital role in mitigating biotic and abiotic stresses, such as diseases, pests, frost, heat/drought, and salinity, thereby enhancing the resilience and quality of agricultural produce (Römheld & Kirkby, 2010).

Biocatalyst Inhibition by Carboxylic Acids
This study explores the inhibitory effects of carboxylic acids, including [1,1'-Biphenyl]-4-carboxylic acid, potassium salt, on microbes used in biorenewable chemical production. It discusses the mechanisms through which these acids affect microbial cell membranes and internal pH, highlighting the need for developing robust microbial strains with increased tolerance to these compounds for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Cinnamic Acid Derivatives as Anticancer Agents
Focusing on the bioactivity of cinnamic acid derivatives, this review explores their potential as anticancer agents, providing a comprehensive analysis of their synthesis and biological evaluation. The study underscores the importance of exploring carboxylic acid derivatives, including [1,1'-Biphenyl]-4-carboxylic acid potassium salt, for their potential therapeutic applications in cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Liquid-Liquid Extraction of Carboxylic Acids
This review delves into solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, including [1,1'-Biphenyl]-4-carboxylic acid potassium salt, from aqueous streams. It discusses the use of ionic liquids and traditional solvent systems for efficient acid recovery, highlighting the significance of such processes in the separation and purification of carboxylic acids (Sprakel & Schuur, 2019).

Potassium Solubilizing Bacteria (KSB) and Plant Growth
This article reviews the role of potassium solubilizing bacteria (KSB) in agriculture, detailing how KSB can convert insoluble potassium, including compounds like [1,1'-Biphenyl]-4-carboxylic acid potassium salt, into forms available for plant uptake. It highlights KSB's potential in enhancing plant growth and suggests its use as an alternative to chemical fertilizers, offering a sustainable approach to agriculture (Etesami, Emami, & Alikhani, 2017).

Future Directions

Potassium-based batteries have recently emerged as a promising alternative to lithium-ion batteries . The very low potential of the K+/K redox couple together with the high mobility of K+ in electrolytes resulting from its weak Lewis acidity should provide high energy density systems operating with fast kinetics .

properties

IUPAC Name

potassium;4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFHESBUIHLMNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-92-2 (Parent)
Record name (1,1'-Biphenyl)-4-carboxylic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0069624
Record name [1,1'-Biphenyl]-4-carboxylic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carboxylic acid, potassium salt

CAS RN

62698-50-4
Record name (1,1'-Biphenyl)-4-carboxylic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carboxylic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carboxylic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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